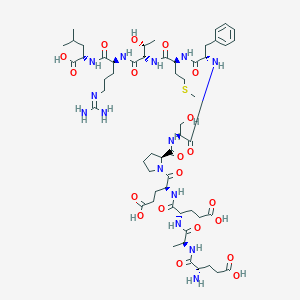

Peptide II (aplysia)

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H88N14O20S/c1-28(2)25-38(55(89)90)67-47(81)33(13-9-22-60-56(58)59)64-53(87)44(30(4)72)69-49(83)35(21-24-91-5)63-50(84)37(26-31-11-7-6-8-12-31)66-51(85)39(27-71)68-52(86)40-14-10-23-70(40)54(88)36(17-20-43(77)78)65-48(82)34(16-19-42(75)76)62-45(79)29(3)61-46(80)32(57)15-18-41(73)74/h6-8,11-12,28-30,32-40,44,71-72H,9-10,13-27,57H2,1-5H3,(H,61,80)(H,62,79)(H,63,84)(H,64,87)(H,65,82)(H,66,85)(H,67,81)(H,68,86)(H,69,83)(H,73,74)(H,75,76)(H,77,78)(H,89,90)(H4,58,59,60)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQPAYOTYTREY-PTAVKHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H88N14O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144273 | |

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101849-76-7 | |

| Record name | Peptide II (aplysia) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101849767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Peptide Ii R3 R14 in Aplysia Californica

Identification and Purification

The identification and purification of Peptide II from the complex neural tissue of Aplysia californica were crucial steps in its characterization. Peptide II was purified from extracts of the abdominal ganglia. nih.gov Early work involved the chemical characterization of this peptide.

Chromatographic Techniques for Isolation

Chromatographic methods have been instrumental in isolating Peptide II and other peptides from Aplysia neural tissue. Sequential application of techniques such as gel filtration and reverse-phase high-performance liquid chromatography (HPLC) has been employed to purify peptides, including HRBP and Peptide I, from acid extracts of Aplysia californica neural tissue. Reverse-phase HPLC (rpHPLC) was also used to purify HRBP from R3-14 neurons. Native Peptide II has been shown to comigrate with synthetic standards under isocratic HPLC conditions, indicating the effectiveness of these methods in isolating the authentic peptide. nih.gov Further chromatographic separation of fractions, such as using second-dimension chromatography with a gradient of methanol (B129727) in 0.1% trifluoroacetic acid, was utilized before amino acid analysis of the detected peaks.

Early Biochemical Characterization

Early biochemical studies provided fundamental insights into the nature of Peptide II. These characterizations included amino acid composition analysis. nih.gov A notable finding during purification was the recovery of a relatively large amount of Peptide II, approximately 100 ng per ganglion. nih.gov Its position within the precursor protein, flanked by pairs of basic residues, biochemically suggested that it was a product of proteolytic processing. nih.gov

Primary Structural Analysis

Determining the primary structure, or amino acid sequence, of Peptide II was a key step in understanding its chemical identity and potential function.

Amino Acid Sequence Determination

The amino acid sequence of Peptide II was determined through analytical methods, including amino acid sequence and composition analyses. nih.gov The sequence was found to be Glu-Ala-Glu-Glu-Pro-Ser-Phe-Met-Thr-Arg-Leu (EAEEPSAFMTRL). nih.gov This sequence was consistent with predictions derived from the nucleotide sequence of the precursor protein gene. nih.gov

Amino Acid Sequence of Peptide II (Aplysia)

| Order | Amino Acid |

| 1 | Glutamic Acid (E) |

| 2 | Alanine (A) |

| 3 | Glutamic Acid (E) |

| 4 | Glutamic Acid (E) |

| 5 | Proline (P) |

| 6 | Serine (S) |

| 7 | Phenylalanine (F) |

| 8 | Methionine (M) |

| 9 | Threonine (T) |

| 10 | Arginine (R) |

| 11 | Leucine (L) |

Confirmation through Synthetic Peptide Comparison

Confirmation of the determined amino acid sequence was achieved by comparing the native purified peptide with a synthetic version of the predicted peptide sequence. Native Peptide II exhibited identical comigration behavior with synthetic standards during HPLC under isocratic conditions. nih.gov This chromatographic identity provided strong evidence that the determined sequence was correct. The use of synthetic peptides corresponding to regions of the precursor protein has also been employed in generating antibodies for immunohistochemical studies, further supporting the accuracy of the precursor and peptide sequences derived from cDNA cloning.

Precursor Protein and Biosynthetic Pathways

Peptide II is not synthesized directly but is produced through the post-translational processing of a larger precursor protein. The gene encoding this neuropeptide precursor is specifically expressed in the R3-R14 neurons of the abdominal ganglion. nih.gov This precursor is a 108-amino acid protein. The biosynthetic pathway involves the proteolytic cleavage of this precursor at specific sites. Processing includes the removal of a signal sequence and cleavage at internal dibasic amino acid residues. The location of Peptide II within the precursor sequence, flanked by pairs of basic residues, is consistent with this type of proteolytic processing. nih.gov This processing results in the generation of multiple mature peptides, including Peptide II, Peptide I, and HRBP, which are then stored and potentially co-released from dense core granules within the processes of the R3-R14 neurons. Studies on the precursor for HRBP in Aplysia brasiliana also highlight similar processing principles, although with some species-specific sequence variations in the precursor and mature peptides. Analysis of the preprohormone structure suggests that cleavage at dibasic sequences is associated with hydrophilic regions in alpha-helical structures.

Gene Encoding and mRNA Expression in Identified Neurons (R3-R14)

A specific cDNA clone has been isolated and characterized that is expressed in neurons R3 to R8 and R14 of the Aplysia abdominal ganglion. jneurosci.orgjneurosci.org The nucleotide sequence of this cDNA and the inferred amino acid sequence of the encoded protein indicate that this gene codes for the precursor of neuroactive peptides utilized by these cells. jneurosci.orgjneurosci.org Studies involving RNA blotting experiments revealed a prominent transcript in the abdominal ganglion, with little to no expression detected in the head ganglia, strongly suggesting that the abdominal ganglion is the primary site of expression for this neuropeptide gene. jneurosci.org Furthermore, microinjection of cloned neuropeptide genes into Aplysia neurons has shown that the promoter region of the R14 gene is capable of driving expression in all studied cells. nih.gov However, when additional 5' and 3' sequences were included, gene expression became specific to R14 neurons, indicating that the specificity of expression is likely mediated by a multicomponent repression system. nih.gov

Post-Translational Processing and Cleavage Sites

The precursor protein encoded by the gene expressed in R3-R14 neurons undergoes significant post-translational processing to yield mature peptides. physiology.orgjneurosci.orgnih.govnih.gov This processing involves the cleavage of a signal sequence and internal proteolytic cleavages. physiology.orgjneurosci.orgnih.govnih.gov Studies using labeled amino acids microinjected into individual R14 neurons, followed by fractionation and Edman degradation, have helped determine these post-translational processing sites. nih.gov Cleavage at internal sites occurs at basic amino acid residues. jneurosci.orgnih.govnih.govcapes.gov.br Analysis of hydrophilicity and hydrophobicity profiles of the preprohormone, combined with charge distribution and predictive secondary structural analysis, has shown a strong association between cleavage at dibasic sequences and peaks of hydrophilicity in alpha-helical regions of the preprohormone. nih.govcapes.gov.br

Formation of Multiple Peptides from a Single Precursor

The proteolytic processing of the R3-R14 neuropeptide precursor results in the formation of multiple peptides. physiology.orgjneurosci.orgnih.govnih.gov The precursor is cleaved at two internal dibasic residues, in addition to the signal sequence, leading to the generation of three main peptide products. physiology.orgjneurosci.orgnih.govnih.gov These products have been identified with approximate molecular weights of 2.9 kDa, 4.9 kDa, and 1.4 kDa. nih.gov Peptide II is one of the end-products of this precursor processing. nih.gov The large amount of Peptide II recovered from abdominal ganglion extracts and its position on the precursor, located between two pairs of basic residues, strongly suggest that the precursor is processed into Peptide II and at least two other peptides. nih.gov Shortened forms of some peptides may also arise from amino- and carboxy-terminal peptidase action. jneurosci.orgnih.gov These complex mixtures of neuropeptides derived from a single protein precursor are likely co-secreted. jneurosci.orgnih.gov

Based on chemical characterization and sequence analysis, Peptide I is a 26-residue peptide, and the histidine-rich basic peptide (HRBP) is a 43-residue peptide, both derived from the same precursor as Peptide II. nih.govcapes.gov.br

An example of peptides derived from the R3-R14 precursor includes:

| Peptide Name | Approximate Size (kDa) | Sequence (if determined) |

| Peptide II | 1.4 | Glu-Ala-Glu-Glu-Pro-Ser-Phe-Met-Thr-Arg-Leu nih.gov |

| Peptide I | ~2.9 | Glu-Glu-Val-Phe-Asp-Asp-Thr-Asp-Val-Gly-Asp-Glu-Leu-Thr-Asn-Ala-Leu-Glu-Ser-Val-Leu-Thr-Asp-Phe-Lys-Asp nih.govcapes.gov.br |

| Histidine-rich basic peptide (HRBP) | 4.9 |

Neuronal Localization and Distribution

The peptides derived from the R3-R14 precursor, including Peptide II, are localized within the R3-R14 neurons and their processes. jneurosci.orgphysiology.orgjneurosci.org

Immunocytochemical Mapping within Abdominal Ganglion Neurons (R3-R14)

Antibodies generated against synthetic peptides corresponding to regions of the R3-R14 precursor protein specifically stain the cell bodies of neurons R3 to R14 and their processes within the abdominal ganglion. jneurosci.orgjneurosci.org No other cell bodies in the central nervous system or peripheral tissue show this immunoreactivity. jneurosci.orgjneurosci.org These immunocytochemical studies confirm the expression of the neuropeptide gene and the presence of its processed products within this specific set of neurons. jneurosci.orgjneurosci.org The peptide products are colocalized in dense core granules throughout the R3-14 processes. physiology.org

Distribution in the Central Nervous System

While the primary expression site of the precursor gene is the abdominal ganglion, the R3-R14 neurons project axons and processes to various targets. jneurosci.orgjneurosci.org R3 to R14 neurons send numerous fine immunoreactive processes into the vascularized sheath surrounding the abdominal ganglion. jneurosci.orgjneurosci.org Each of these cells also possesses a large axon that exits the ganglion via the branchial nerve and terminates on the heart. jneurosci.orgjneurosci.org Neuron R14 is anatomically distinct from R3 to R13, sending additional immunoreactive processes to the vasculature near the ganglion, including the efferent vein of the gill, the abdominal ganglion artery, and the anterior aorta. jneurosci.orgjneurosci.org Immunoreactive processes and varicosities have been observed on these vascular targets. jneurosci.orgjneurosci.org While the R3-14 prohormone is primarily expressed in abdominal ganglion neurons, peptides encoded by this prohormone have been observed in spectra from bag cell neurons, likely due to the localization of fine terminals of R3-14 neurons innervating or passing through the bag cell neuron clusters. nih.gov

Functional Investigations and Unelucidated Physiological Roles

The anatomical distribution of the R3-R14 neurons and their processes, particularly their innervation of cardiovascular tissues, is consistent with the hypothesis that one or more neuropeptides released from these cells function as modulators of cardiovascular physiology. jneurosci.orgjneurosci.org The histidine-rich basic peptide (HRBP), derived from the same precursor as Peptide II, has been shown to have dose-dependent cardioexcitatory actions on cannulated Aplysia hearts, increasing both beat frequency and amplitude. physiology.org HRBP also increased the amplitude of ventricular contractions in a dose-dependent manner, while the frequency was unaffected. physiology.org

Despite the characterization of Peptide II's structure and its origin from a precursor expressed in neurons implicated in cardiovascular control, the specific physiological role of Peptide II itself remains largely unelucidated. nih.gov Studies have shown that Peptide II, at concentrations up to 10-4 M, had no effect on identified abdominal ganglion neurons, the gastroesophageal artery, or the heart. nih.gov This suggests that while the R3-R14 neurons are involved in modulating cardiovascular function, the primary cardioactive role among the processed peptides might be attributed to HRBP or other co-released substances, and the function of Peptide II may lie in other, as yet undiscovered, processes. physiology.orgnih.gov The R3-R14 neurons also contain the free amino acid glycine (B1666218), a putative neuromodulator that can potentiate cardiac and vascular smooth muscle contraction. jneurosci.org A model has been proposed where R3-R14 neurons release glycine to modulate local cardiovascular performance. jneurosci.org The co-secretion of multiple peptides and potentially other neurotransmitters from these neurons suggests a complex interplay of signaling molecules influencing target tissues. jneurosci.orgnih.govjneurosci.org

Electrophysiological Assessments on Identified Neurons

Electrophysiological studies have been conducted to investigate the effects of Peptide II on identified neurons in Aplysia californica. Despite its presence in neurons R3-R14, which have been implicated in cardiovascular control, Peptide II has been reported to be without effect on identified abdominal ganglion neurons at concentrations up to 10-4 M. nih.gov This suggests that, at least in these specific neurons and at the tested concentrations, Peptide II does not exert a direct electrophysiological influence.

Other neuropeptides in Aplysia, such as Cerebral Peptide 2 (CP2) and FMRFamide, have shown diverse electrophysiological effects on various neurons, including depolarization, hyperpolarization, and modulation of ion currents. jneurosci.orgnih.govnih.govfrontiersin.org For instance, CP2 can evoke rhythmic activity in buccal motor neurons and directly depolarize many neurons in the abdominal ganglion. jneurosci.org FMRFamide can suppress the onset and terminate ongoing afterdischarges in bag cell neurons by modulating calcium, potassium, and chloride conductances. nih.gov The lack of observed electrophysiological effects of Peptide II on identified abdominal ganglion neurons contrasts with the activities of these other Aplysia neuropeptides.

Effects on Cardiovascular and Gastrointestinal Systems

Neurons R3-R14, which produce Peptide II, are neuroendocrine cells whose processes innervate the efferent vein of the gill and the auricle, and they express a gene encoding peptides with myoactive properties on the Aplysia heart and gut in vitro. capes.gov.brphysiology.org However, studies specifically testing Peptide II's effects on the cardiovascular and gastrointestinal systems have reported it to be without effect on the gastroesophageal artery or the heart at concentrations up to 10-4 M. nih.gov

In contrast, other peptides produced by R3-R14 neurons, such as the histidine-rich basic peptide (HRBP), have demonstrated cardioexcitatory actions, increasing both the beat frequency and amplitude of isolated Aplysia hearts. physiology.org HRBP also enhances gut motility in vitro, inducing repetitive contractions in circular muscles of the crop and increasing contraction amplitude and frequency in posterior gizzard muscles. physiology.org Small cardioactive peptides (SCPs) are another class of neuropeptides in Aplysia known to regulate gut motility, increasing peristaltic contractions in the gut. researchgate.net The absence of observed effects of Peptide II on the cardiovascular and gastrointestinal systems in the tested conditions highlights a potential functional divergence among the peptides produced by the R3-R14 neurons.

Status of Current Functional Understanding and Research Gaps

Despite its identification and structural characterization as a product of the R3-R14 neurons, the physiological role of Peptide II remains largely unelucidated. nih.gov The lack of observed effects on identified abdominal ganglion neurons, the gastroesophageal artery, and the heart at tested concentrations suggests that its primary function may lie elsewhere or require different experimental conditions or concentrations to be revealed. nih.gov

Aplysia Urotensin Ii Apuii System

Discovery and Characterization of apUII as an Invertebrate Urotensin Homolog

The discovery of apUII marked a significant step in understanding the evolutionary history and functional significance of the urotensin system beyond vertebrates. nih.govplos.org

Identification via Representational Difference Analysis (RDA)

The identification of the apUII transcript was achieved using Representational Difference Analysis (RDA). nih.govplos.orgplos.org RDA is a technique employed in biological research to identify differences in genomic or cDNA samples by selectively amplifying DNA fragments that vary significantly in abundance between two samples. bionity.comspringernature.com In the case of apUII, differential screening using the RDA approach was performed to identify differentially expressed mRNAs encoding neuropeptide prohormones. plos.orgplos.org This method allowed researchers to clone neuropeptide prohormones from the Aplysia CNS, particularly from areas known to express neuropeptides, by comparing them to areas lacking neuropeptides. plos.orgplos.org Using clones derived from RDA between buccal sensory neurons and metacerebral cells (which appear to lack neuropeptides), a consensus sequence was produced containing the entire open reading frame of a putative neuropeptide precursor. plos.orgplos.org This precursor was predicted to encode a neuropeptide with sequence similarity to vertebrate urotensin II, leading to its designation as apUII. plos.orgplos.org

Defining the Conserved Cyclic Hexapeptide Core Sequence

A key characteristic of mature UII isoforms, including apUII, is the presence of a conserved cyclic hexapeptide core sequence. nih.govplos.org In apUII, this core sequence is CFWKYC. nih.govplos.org This cyclic domain is crucial for biological activity and is structurally similar to the functionally important central region of somatostatin-14 (FWKT). nih.govplos.org The cyclic structure in apUII is formed by an intramolecular disulfide bond between two cysteine residues. plos.orgresearchgate.netresearchgate.net Specifically, a disulfide bond is formed between the cysteine residues at positions 99 and 104 in the apUII peptide sequence (using the numbering from the precursor). plos.orgresearchgate.netresearchgate.net This conserved cyclic structure is considered the minimal sequence required for full biological activity in vertebrate UII and is similarly important for apUII. nih.govplos.orgphysiology.org

Molecular Biology and Precursor Processing of apUII

Understanding the molecular biology of apUII involves examining its mRNA expression and the subsequent processing of its precursor protein into mature, active peptides. nih.govnih.gov

mRNA Expression and Prohormone Identification

The apUII neuropeptide is synthesized as part of a larger precursor protein, consistent with the typical processing of neuropeptides. nih.govnsf.gov Identification of the apUII precursor sequence allowed for the investigation of apUII mRNA expression in the Aplysia CNS using techniques such as in situ hybridization. plos.org This revealed the distribution of neurons containing apUII mRNA. nih.govplos.orgresearchgate.net The apUII prohormone is expressed in specific neuronal populations, including buccal sensory neurons and cerebral A-cluster neurons. nih.govnih.govplos.orgresearchgate.net Consistent with its role in signaling, the apUII precursor contains a hydrophobic signaling sequence at the N-terminus, targeting it to the secretory pathway. plos.orgplos.org

Mass Spectrometric Elucidation of Post-Translational Processing

Mass spectrometry (MS), including MALDI MS and tandem mass spectrometry (MS/MS), has been instrumental in defining the post-translational processing of the apUII neuropeptide precursor and confirming the structure of the mature peptide. nih.govnih.govresearchgate.net Analysis of individual isolated neurons and fractionated peptide extracts using MS allowed researchers to directly demonstrate the presence of apUII and determine how its precursor is processed. nih.govplos.orgresearchgate.net

The apUII prohormone undergoes enzymatic cleavage at specific sites. Dibasic consensus cleavage sites and certain monobasic sites on the apUII prohormone have been confirmed as cleavage points through the detection of corresponding peptides using MALDI MS. researchgate.net For example, cleavage after specific basic amino acid residues (Lys or Arg) occurs with high probability. nih.gov

Mass spectrometric data confirmed the presence of mature apUII peptides. A peptide corresponding to residues F-S (with a theoretical mass of 3080.7 m/z) was detected and referred to as apUII. plos.orgresearchgate.net This peptide was observed with a mass 2 Da smaller than its theoretical mass, indicating a post-translational modification in the form of a disulfide bond between C and C. plos.orgresearchgate.net Further processing of this peptide at a monobasic site (R) results in a truncated peptide, S-S (with a theoretical mass of 2118.6 m/z), named apUII'. plos.org The 2 Da mass difference observed for apUII' also supports the presence of a disulfide bond. plos.org The conserved cyclic structure formed by the disulfide bond was explicitly verified through tandem MS, which showed complementary ion series containing the C-C loop. plos.orgresearchgate.netresearchgate.net

Mass spectrometry also led to the identification of other peptides derived from the apUII precursor, such as apUII-RPI (M-D) and apUII-RPII (S-Q). plos.org Potential cleavage products at other sites were not detected. plos.org

The following table summarizes some of the processed peptides identified from the apUII precursor via mass spectrometry:

| Peptide Name | Sequence Region (from precursor) | Observed Mass (m/z) | Theoretical Mass (m/z) | Modification |

| apUII | F-S | ~3078.7 | 3080.7 | Disulfide bond (C99-C104) |

| apUII' | S-S | 2118.6 | ~2120.6 | Disulfide bond (C99-C104) |

| apUII-RPI | M-D | 1326.5 | 1326.5 | None specified |

| apUII-RPII | S-Q | 4430.0 | 4430.0 | None specified |

Note: Observed mass for apUII is approximate based on the 2 Da mass difference reported. Theoretical mass for apUII' is approximate based on the 2 Da mass difference reported.

Anatomical Distribution and Cellular Localization of apUII

Mapping studies using in-situ hybridization and immunohistochemistry have detailed the distribution of apUII mRNA and its prohormone within the central nervous system (CNS) of Aplysia. researchgate.netnih.govnih.govplos.orgplos.org

Localization to Specific Neuronal Clusters (Buccal Sensory Neurons, Cerebral A-Cluster Neurons)

Specific neuronal clusters within the Aplysia CNS show distinct localization of apUII. Strong apUII mRNA staining has been found in the sensory S1 and S2 clusters of the buccal ganglion. nih.govplos.org These clusters are located on both the caudal and rostral surfaces of the buccal ganglion. nih.govplos.org The S1 cluster primarily contains FMRFamide, while the S2 cluster primarily contains FRFamide; apUII is expressed in both. plos.org Additionally, a small group of neurons near the cerebral-buccal connective in the buccal ganglion also exhibits apUII mRNA expression, along with a number of asymmetrically located neurons on the rostral side of both hemiganglia. nih.govplos.org

Immunoreactivity for apUII has been localized to buccal sensory neurons and cerebral A-cluster neurons. researchgate.netnih.govnih.govplos.orgplos.org On the caudal side of the buccal ganglion, several brightly immunoreactive neurons were observed, as was a single neuron in the buccal commissure. plos.org On the rostral side, two symmetrical, larger neurons at the origin of the buccal peripheral nerves showed apUII immunoreactivity. plos.org Immunoreactive fibers were also noted in the radula nerve, cerebral-buccal connectives, and buccal peripheral nerves. plos.org Radula mechanoafferent neurons, known to innervate subradular tissue, also showed slight immunoreactivity to apUII. plos.org In the cerebral ganglion, apUII immunoreactive somata were observed on both the ventral and dorsal sides. plos.org

Here is a summary of the anatomical distribution and cellular localization of apUII:

| Ganglion | Location of apUII mRNA/Prohormone Expression | Localization of apUII Immunoreactivity |

| Buccal Ganglion | Sensory S1 and S2 clusters, neurons near cerebral-buccal connective, distributed neurons on rostral side. nih.govplos.org | Buccal sensory neurons (S1 and S2 clusters), neurons at origin of buccal peripheral nerves, single neuron in buccal commissure, fibers in radula nerve, cerebral-buccal connectives, and buccal peripheral nerves, slight staining in radula mechanoafferent neurons. researchgate.netnih.govnih.govplos.orgplos.org |

| Cerebral Ganglion | Multiple neuronal somata. nih.govplos.org | Cerebral A-cluster neurons, somata on ventral and dorsal sides. researchgate.netnih.govnih.govplos.orgplos.org |

| Pleural-Pedal Ganglia | Not specified for mRNA/prohormone. | Primarily in pleural ganglia, virtually no staining in pedal ganglia. nih.govplos.org |

| Abdominal Ganglia | Not specified for mRNA/prohormone. | Immunostaining performed. nih.govplos.org |

Functional Implications of apUII in Aplysia Neurophysiology

Electrophysiological analyses of the central effects of synthetic apUII have provided insights into its functional roles in Aplysia neurophysiology. researchgate.netnih.govnih.govplos.org

Electrophysiological Analysis of Central Effects

Electrophysiological studies have been conducted to examine the effects of synthetic apUII on the central nervous system of Aplysia. These analyses suggest that apUII has modulatory actions within the animal's feeding circuit. plos.org Experiments have shown that apUII can inhibit the generation of spontaneously occurring motor programs. researchgate.net Summary data indicate that concentrations of synthetic apUII at 10-6 M and 10-5 M affect the frequency of these programs. researchgate.net

Proposed Roles in Satiety and Aversive Signaling of Feeding Behaviors

Based on electrophysiological data, it is suggested that apUII plays a role in satiety and/or aversive signaling in feeding behaviors in Aplysia. researchgate.netnih.govnih.govplos.orgnih.gov The feeding network in Aplysia is known to be extensively modulated by various neuropeptides. nih.govplos.org The discovery of apUII and the characterization of its physiological actions within this well-characterized model organism provide an opportunity to study the mechanisms mediating its bioactivity in the context of feeding. researchgate.netnih.govplos.org

Here is a summary of the electrophysiological effects of synthetic apUII on the frequency of spontaneously-occurring motor programs:

| apUII Concentration | Effect on Motor Program Frequency |

| 10-6 M | Inhibition observed. researchgate.net |

| 10-5 M | Inhibition observed. researchgate.net |

Cerebral Peptide 2 Cp 2 System

Purification and Primary Structure Determination

The purification and structural analysis of CP-2 were crucial steps in understanding its biological function.

HPLC-Based Isolation and Sequencing

Purification of CP-2 from extracts of cerebral ganglia was achieved using three sequential modes of high-pressure liquid chromatography (HPLC). nih.govacs.org Radiolabeled peptide probes, obtained from transport experiments using [35S]methionine, were utilized to monitor the purification process. nih.govacs.orgnih.gov The primary structure of CP-2 was subsequently determined through automated Edman degradation of both native CP-2 and its proteolytic fragments, in conjunction with mass spectrometry. nih.govacs.org A synthetic peptide with the proposed sequence of CP-2 was synthesized and its chromatographic properties were compared to the native peptide, confirming the determined structure. nih.gov

Unique Structural Features and Family Classification

CP-2 is a peptide composed of 41 amino acids and possesses an amidated carboxyl terminal. nih.govacs.orgnih.gov Structural analysis revealed that CP-2 does not appear to be a member of any previously identified peptide family. nih.govacs.org It also shows no sequence homology to CP-1. acs.org

Here is a summary of the structural features of CP-2:

| Feature | Description |

| Amino Acid Count | 41 |

| C-terminal Modification | Amidated |

| Sequence Homology | No known family or CP-1 |

Involvement in Feeding Circuitry Modulation

CP-2, along with Feeding Circuit Activating Peptide (FCAP), is a neuropeptide cotransmitter found in the cerebral-buccal interneuron-2 (CBI-2) of Aplysia. physiology.orgfrontiersin.orgnih.govphysiology.org CBI-2 is a command-like neuron that plays a significant role in activating feeding-related motor programs. frontiersin.orgnih.govjneurosci.orgnih.gov The release of CP-2 and FCAP from CBI-2 is important for reconfiguring the motor circuit and influencing feeding behavior. frontiersin.org

Role in Initiating Rhythmic Feeding Motor Programs

CP-2 contributes to the initiation of rhythmic feeding motor programs. Exogenous application of CP-2 to isolated buccal ganglia has been shown to elicit buccal motor program (BMP)-like rhythmic activity in several identified motor neurons. nih.gov CBI-2, which contains and likely releases CP-2, reliably triggers motor programs, although the initial programs may have intermediate characteristics and become progressively more ingestive with repeated stimulation. frontiersin.orgnih.gov This repetition priming is, at least in part, attributed to the persistent actions of peptide cotransmitters like CP-2 released from CBI-2. frontiersin.org

Effects on Interneuron Excitability (e.g., B63)

CP-2 has been shown to increase the excitability of interneurons within the feeding circuit. Notably, both CP-2 and FCAP increase the excitability of interneuron B63. physiology.orgnih.govphysiology.orgnih.gov B63 is a critical component of the feeding central pattern generator (CPG) and is essential for program initiation. nih.govnih.govresearchgate.net The increased excitability of B63 induced by CP-2 and FCAP is associated with an inward current, primarily carried by sodium ions. physiology.org This convergent effect on B63 excitability by peptides that otherwise have divergent effects on network configuration suggests a role in promoting motor program induction and potentially facilitating task switching between different feeding behaviors. physiology.orgnih.govphysiology.orgnih.gov

Data on CP-2's effect on B63 excitability:

| Modulator | Effect on B63 Excitability | Underlying Current | Primary Ion Carrier |

| CP-2 and FCAP | Increased | Inward Current | Sodium |

Influence on Protraction Phase of Motor Programs

CP-2 also influences the duration of the protraction phase of feeding motor programs. Studies have shown that CP-2 shortens the duration of the protraction phase in CBI-2 elicited programs. physiology.orgnih.gov This effect may be mediated, at least partially, through the modulation of neuron B64, a plateau-generating neuron that plays an important role in terminating the protraction phase. physiology.org CP-2, along with FCAP, has been shown to lower the threshold for activation of the plateau potential in B64, contributing to the shortening of protraction duration when CBI-2 is repeatedly activated. physiology.org

Summary of CP-2's influence on the protraction phase:

| Effect on Protraction Phase | Potential Mechanism | Involved Neuron |

| Shortens duration | Lowers threshold for plateau potential activation | B64 |

Co-transmission and Synergistic Actions with Other Neuropeptides

CP-2 is frequently co-localized with other neuropeptides and classical neurotransmitters in Aplysia neurons, a common phenomenon throughout the nervous system. physiology.orgnih.govnih.gov This co-transmission allows for complex modulation of neuronal activity and circuit function. nih.gov In the context of feeding behavior, CP-2 exhibits significant co-transmission and synergistic actions, particularly with Feeding Circuit Activating Peptide (FCAP). nih.govfrontiersin.orgphysiology.orgfrontiersin.orgnih.gov

Co-localization with Feeding Circuit Activating Peptide (FCAP) in Projection Neurons (e.g., CBI-12)

A prominent example of CP-2 co-localization is found in cerebral buccal interneurons (CBIs), which are projection neurons with somata in the cerebral ganglion that provide input to the feeding central pattern generator (CPG) in the buccal ganglion. frontiersin.orgfrontiersin.orgresearchgate.net Specifically, Cerebral Buccal Interneuron 2 (CBI-2), a well-characterized cholinergic neuron, contains both FCAP and CP-2. physiology.orgnih.govfrontiersin.orgfrontiersin.org CBI-2 is a command-like neuron capable of triggering motor programs, including ingestive responses, and receives afferent input activated by food. frontiersin.orgfrontiersin.org

Another projection interneuron, Cerebral Buccal Interneuron 12 (CBI-12), also contains FCAP and CP-2, in addition to other peptides like apSPTR-GF-DP2. researchgate.netnih.govacs.org CBI-12 shares some characteristics with CBI-2, including morphology and the ability to drive rhythmic activity in the buccal ganglion, although its bursting activity may be less robust and regular than that of CBI-2. nih.govphysiology.org While CBI-2 is primarily characterized by its FCAP and CP-2 content, CBI-12 also exhibits myomodulin (B549795) immunoreactivity. nih.govphysiology.org Studies have demonstrated that CBI-12 stimulation can shorten the duration of the protraction phase of motor programs, an effect potentially mediated by the release of FCAP and CP-2. nih.govacs.org

Immunocytochemistry and other techniques have confirmed the co-localization of FCAP and CP-2 in neurons like CBI-2 and CBI-12. physiology.orgfrontiersin.orgresearchgate.netnih.gov This co-localization highlights the potential for these peptides to be co-released and exert combined effects on their target neurons and the broader feeding circuit. physiology.orgnih.govfrontiersin.orgfrontiersin.org

Convergent Effects on Neural Network Activity

The co-release of CP-2 and FCAP from projection neurons like CBI-2 plays a crucial role in reconfiguring the feeding motor circuit in Aplysia. frontiersin.orgfrontiersin.org At various points within the circuit, the combination of FCAP and CP-2 has been shown to potentiate synaptic transmission or increase neuronal excitability. frontiersin.orgfrontiersin.org These effects are often mediated by second messenger systems, such as cAMP. frontiersin.orgfrontiersin.org

FCAP and CP-2 act together to configure motor activity and promote ingestive motor programs. nih.govfrontiersin.orgnih.gov When a single cycle of motor activity is triggered by CBI-2, the resulting motor neuron firing frequencies may be relatively low, and phase relationships may not be well-defined, leading to "intermediate" motor activity characteristics. frontiersin.org However, with repeated motor program induction, the activity becomes ingestive, with altered firing patterns of motor neurons controlling radula movements. frontiersin.org The combined actions of FCAP and CP-2 promote ingestion by progressively modifying the activity of the circuitry controlling radula opening and closing. researchgate.net

Beyond their divergent roles in specifying ingestive versus egestive activity (in contrast to peptides like small cardioactive peptide - SCP, which promotes egestion), FCAP and CP-2 also exhibit convergent effects on certain neurons within the feeding circuit. physiology.orgnih.gov For instance, both FCAP and CP-2 increase the excitability of interneuron B63, a cell critical for feeding program initiation regardless of the type of evoked activity. physiology.orgnih.govphysiology.org This increased excitability is mediated by inducing an inward current in B63. physiology.org While the divergent actions of FCAP/CP-2 and SCP contribute to specifying motor output, their convergent effect on B63 excitability may play a role in promoting motor program induction and facilitating switches between ingestive and egestive activity. physiology.orgnih.govphysiology.org

Furthermore, FCAP and CP-2 have been shown to enhance the size of fast synaptic potentials elicited by CBI-2 in target neurons like B61/62. physiology.orgnih.gov While both peptides contribute to this potentiation, they may utilize different cellular mechanisms, with CP-2 potentially acting presynaptically and FCAP postsynaptically at the same cholinergic synapses. nih.gov This highlights how co-transmission allows for distinct signals to regulate conventional synaptic transmission. nih.gov

The synergistic actions of FCAP and CP-2 are also implicated in phenomena like "latent modulation," where the state induced by CBI-2 prestimulation can upregulate the excitability of neurons like B65, which is involved in egestive responses. jneurosci.org This suggests that FCAP and CP-2 contribute to a network state that can promote seemingly incompatible behaviors depending on the subsequent stimulus. jneurosci.org

The detailed research findings on the co-transmission and synergistic actions of CP-2 and FCAP underscore the complexity of neuromodulation in shaping the output of neural networks involved in behaviors like feeding in Aplysia.

Research Findings Summary: CP-2 and FCAP Co-transmission

| Neuron | Co-transmitted Peptides/Neurotransmitter | Key Effects on Feeding Circuit Activity | Mediating Mechanisms |

| CBI-2 | Acetylcholine, FCAP, CP-2 | Triggers motor programs (ingestive), Potentiates synaptic transmission, Increases excitability, Promotes ingestive programs, Shortens latency of motor program initiation | Second messenger (cAMP), Presynaptic (CP-2), Postsynaptic (FCAP) |

| CBI-12 | FCAP, CP-2, apSPTR-GF-DP2 | Shortens protraction phase duration | Increase excitability of B64 (FCAP/CP-2), Increase excitability of B20 (apSPTR-GF-DP2) |

| B63 | - (Target neuron) | Increased excitability, Promotes motor program induction | Induction of inward current |

| B61/62 | - (Target neuron) | Potentiation of fast synaptic potentials from CBI-2 | Presynaptic (CP-2), Postsynaptic (FCAP) |

| B65 | - (Target neuron) | Upregulated excitability (latent modulation) | Mediated by FCAP and CP-2 |

Molecular Mechanisms and Signaling Pathways of Peptide Ii Like Peptides in Aplysia

Receptor Identification and Characterization

The identification and characterization of receptors for Aplysia neuropeptides are key to understanding their molecular mechanisms. Many Aplysia neuropeptides exert their effects by binding to G-protein Coupled Receptors (GPCRs). researchgate.netbiorxiv.orgnih.gov

G-Protein Coupled Receptor (GPCR) Interactions

Neuropeptide receptors in Aplysia are frequently characterized as GPCRs, which are seven-transmembrane proteins that, upon ligand binding, activate intracellular signaling pathways via heterotrimeric G proteins. researchgate.netbiorxiv.orgnih.govnih.gov Studies on other Aplysia peptides, such as the allatotropin-related peptide (ATRP) and elevenin, have successfully identified cognate GPCRs, namely apATRPR and apElevR1, apElevR2, and apElevR3, respectively. researchgate.netnih.gov These receptors are predicted to contain the characteristic seven transmembrane helices of GPCRs. nih.gov The interaction of neuropeptides with these GPCRs initiates a cascade of intracellular events. biorxiv.org

Dose-Dependent Receptor Activation Profiles

Activation of Aplysia neuropeptide receptors by their ligands typically occurs in a dose-dependent manner. For instance, studies on apATRPR have shown that both L-ATRP and D2-ATRP can activate the receptor, leading to the accumulation of d-myo-inositol 1-monophosphate (IP1), a byproduct of phospholipase C activation, in a dose-dependent fashion. nih.gov Similarly, Aplysia elevenin has been shown to activate its receptors (apElevR1, apElevR2, and apElevR3) with varying potencies, exhibiting low EC50 values in IP1 accumulation assays. researchgate.netresearchgate.net This dose-dependent activation is a hallmark of receptor-ligand interactions and is crucial for mediating graded neuronal and physiological responses. An example of dose-dependent activation is shown in the table below for Aplysia elevenin receptors. researchgate.netresearchgate.net

| Receptor | EC50 (nM) | Assay Used |

| apElevR1 | 1.2 | Inositol monophosphate (IP1) accumulation |

| apElevR2 | 2100 | Inositol monophosphate (IP1) accumulation |

| apElevR3 | 2600 | Inositol monophosphate (IP1) accumulation |

Intracellular Signaling Cascades Mediated by Peptidergic Systems

Following receptor activation, Aplysia neuropeptides can trigger various intracellular signaling cascades that ultimately lead to changes in neuronal excitability, synaptic plasticity, and behavior. nih.govjneurosci.orgjneurosci.orgnih.gov Several key pathways have been implicated in the actions of Aplysia neuropeptides and neuromodulators like serotonin (B10506), which often interact with peptidergic systems. nih.govnih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway

The Phosphoinositide 3-Kinase (PI3K) pathway is a crucial intracellular signaling cascade involved in various cellular processes, including protein synthesis and synaptic plasticity. nih.govnih.govpnas.orgqiagen.combio-rad-antibodies.com In Aplysia, the PI3K pathway has been shown to be regulated by stimuli that also involve neuropeptides. For example, in sensory neurons, the activation of the PI3K pathway is involved in enhancing the synthesis of sensorin, a sensory neuron-specific neuropeptide. nih.govnih.gov This enhanced synthesis, particularly at varicosities, is a rapid response that precedes neuropeptide secretion and is essential for long-term facilitation. nih.govnih.gov The PI3K pathway can be activated by extracellular signals, leading to the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn can activate downstream kinases like Akt. qiagen.combio-rad-antibodies.com Inhibition of PI3K activity has been shown to block both the rapid synthesis of sensorin and long-term facilitation. nih.govnih.gov

Protein Kinase A (PKA) Pathways (Type I and Type II)

Protein Kinase A (PKA), a key enzyme activated by cyclic adenosine (B11128) monophosphate (cAMP), plays a critical role in synaptic plasticity in Aplysia. nih.govnih.govjneurosci.orgmsu.eduuoregon.eduoup.com There are two main types of PKA in Aplysia sensory neurons, Type I and Type II, which differ in their regulatory subunits and cellular localization. nih.govnih.govjneurosci.org Type I PKA is predominantly found in the cell body, while Type II PKA is enriched at synaptic sites, where it interacts with A-kinase anchoring proteins (AKAPs). nih.govnih.govjneurosci.org Both types of PKA are involved in the signaling cascades initiated by neuromodulators like serotonin, which can lead to increased cAMP levels. msu.eduuoregon.edunih.govpnas.orgphysiology.org

Type II PKA activity is particularly important for the secretion of newly synthesized neuropeptides like sensorin from synaptic varicosities and for mediating their autocrine responses that contribute to long-term facilitation. nih.govnih.gov Disruption of the interaction between Type II PKA and AKAPs has been shown to prevent both short- and long-term facilitation. nih.govnih.govjneurosci.org While Type I PKA is thought to operate in the nucleus to regulate gene expression, Type II PKA acts at synapses to phosphorylate proteins involved in neurotransmitter release. jneurosci.org The distinct localization and functions of Type I and Type II PKA highlight the complexity of intracellular signaling mediated by peptidergic systems in Aplysia.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK) isoform, are also crucial for long-term synaptic plasticity in Aplysia. nih.govnih.govpnas.orgoxfordre.compnas.orgstanford.edujneurosci.org Activation of MAPK can be mediated by the secretion of neuropeptides, such as sensorin, and the subsequent activation of autoreceptors. nih.govnih.govoxfordre.com This pathway involves a cascade of kinases, including RAF and MEK, leading to the phosphorylation and activation of ERK. oxfordre.com

Activated MAPK can translocate to the nucleus and phosphorylate transcription factors like CREB1 and CREB2, influencing gene expression necessary for long-lasting changes in synaptic strength. oxfordre.compnas.org MAPK activity is essential for processes like synaptic facilitation and the internalization of cell adhesion molecules. stanford.edu The activation of MAPK by neuropeptide signaling underscores the interconnectedness of different intracellular pathways in mediating the effects of peptidergic systems in Aplysia. nih.govnih.gov

Regulation of Gene Expression and Protein Synthesis

Long-term forms of memory in Aplysia require enduring changes in neuronal function and structure, which are dependent on the synthesis of new proteins. This process is tightly regulated at both the transcriptional and translational levels, involving complex signaling cascades that ultimately impact gene expression and local protein synthesis at synaptic sites.

Transcriptional Activation Mechanisms

The induction of long-term synaptic plasticity in Aplysia, such as long-term facilitation (LTF), necessitates the activation of gene expression. A key signaling pathway involved is the cAMP/PKA pathway. Serotonin (5-HT), a neurotransmitter crucial for sensitization in Aplysia, can induce transcriptional activation of genes containing cAMP response elements (CRE) in sensory neurons. wikipedia.org This activation requires the presence of CRE-binding proteins (CREBs). wikipedia.org Specifically, phosphorylation of CREB by Protein Kinase A (PKA) is essential for this transcriptional induction. wikipedia.org

There are two main types of PKA in Aplysia, Type I and Type II, distinguished by their regulatory subunits. Type I PKA is predominantly soluble in the cell body, while Type II PKA is enriched at nerve endings where it interacts with A-kinase anchoring proteins (AKAPs). wikidata.orgwikipedia.orgalfa-chemistry.com Studies suggest that Type I PKA plays a role in the nucleus, supporting CREB-dependent gene expression. wikidata.orgalfa-chemistry.com

Another critical transcription factor involved in LTF consolidation is the CCAAT-enhancer binding protein (C/EBP), which is expressed as an immediate early gene downstream of CREB activity. wikipedia.orgnih.govacdb.plus The activity and stability of ApC/EBP are regulated by phosphorylation, particularly by Mitogen-Activated Protein Kinase (MAPK). acdb.plus MAPK phosphorylation is essential for ApC/EBP to bind DNA and function as a transcriptional activator, and it also contributes to its stability early in the consolidation phase when genes necessary for LTF development are expressed. acdb.plus

The coordinated activation of signaling pathways, such as the cAMP/PKA and MAPK pathways, is crucial for the transcriptional changes required for long-term memory. uni.lu Different training protocols can lead to the synchronization of these pathways, determining whether short-term or long-term memory is formed. uni.lu

Role of Peptides in Local Protein Synthesis at Synaptic Sites

Beyond nuclear transcription, local protein synthesis at synaptic sites is also vital for the persistent changes associated with long-term synaptic plasticity in Aplysia. This local translation contributes to the maintenance of LTF and the associated synaptic growth. sigmaaldrich.comnih.gov

A key regulator of local protein synthesis is the Aplysia homolog of the cytoplasmic polyadenylation element binding protein (ApCPEB). ApCPEB is an RNA binding protein that promotes translational activation. nih.govnih.gov It is upregulated locally at synapses following stimulation, and this local upregulation is necessary for the stable maintenance, but not the initiation, of LTF. nih.govnih.gov The activity-dependent regulation of synaptic protein synthesis by ApCPEB highlights its role in stabilizing synapse-specific long-term facilitation. nih.gov

Neuropeptides also play a role in regulating protein synthesis and its downstream effects. For instance, the sensory neuron-specific neuropeptide sensorin shows a rapid increase in synthesis, particularly at varicosities, following treatment with 5-HT. wikipedia.orgtocris.com This increased synthesis precedes the secretion of sensorin, which then contributes to LTF. wikipedia.orgtocris.com The secretion and responses of sensorin are regulated by signaling pathways including phosphoinositide 3-kinase (PI3K) and Type II PKA. wikipedia.orgtocris.com

The localization of Type II PKA at nerve endings, mediated by AKAPs, is critical for both short- and long-term facilitation, as it allows for the enhanced phosphorylation of synaptic proteins that regulate neurotransmitter release. wikidata.orgwikipedia.orgalfa-chemistry.com While Type I PKA may be involved in nuclear gene expression, Type II PKA at the synapse is positioned to influence local protein synthesis and its effects on synaptic strength. wikidata.orgalfa-chemistry.com

Synaptic Plasticity and Memory Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism for memory storage. In Aplysia, various forms of synaptic plasticity, particularly long-term facilitation (LTF), are cellular correlates of behavioral memory, such as long-term sensitization (LTS). Peptides and their associated signaling pathways are central to the induction and maintenance of these plastic changes.

Peptide Modulation of Long-Term Facilitation (LTF)

Long-term facilitation (LTF) of the sensorimotor synapse in Aplysia is a widely studied model for the synaptic basis of long-term memory. This form of plasticity can be induced by repeated applications of serotonin (5-HT). wikidata.orgnih.gov The induction of LTF involves the activation of multiple signaling pathways, including those mediated by PKA, MAPK, and PI3K. wikipedia.orgtocris.com

Type II PKA is particularly important for LTF, being enriched at synaptic sites and requiring interaction with AKAPs for its function. wikidata.orgwikipedia.orgalfa-chemistry.com Disruption of the binding between the regulatory subunit II of PKA and AKAPs using inhibitory peptides, such as Ht31, has been shown to prevent both short- and long-term facilitation induced by 5-HT. wikidata.orgwikipedia.orgalfa-chemistry.com This highlights the critical role of properly localized Type II PKA activity at the synapse for the expression of facilitation.

The neuropeptide sensorin also plays a significant role in LTF. Its enhanced expression and secretion are required for LTF, and sensorin mediates the activation of MAPK, a kinase essential for long-term plasticity. wikipedia.orgtocris.comwikidata.orgnih.gov The regulation of sensorin secretion and its subsequent effects underscore the importance of neuropeptide signaling in modulating synaptic strength during LTF. wikipedia.orgtocris.com

Contribution to Long-Term Sensitization (LTS) Induction

Long-term sensitization (LTS) of defensive withdrawal reflexes in Aplysia is a form of long-term memory that is cellularly mediated, in part, by LTF of the sensorimotor synapse. wikidata.orgtocris.comciteab.com The induction of LTS, typically through repeated noxious stimuli like tail shocks, requires both transcriptional changes and neural plasticity. uni.luuni.luctdbase.org

The signaling pathways activated during LTS induction overlap with those involved in LTF. The cAMP/PKA pathway and the MAPK pathway are crucial, as they regulate transcription factors necessary for the enduring changes. uni.lu Specifically, the activation of CREB1 and the deactivation of the transcriptional repressor CREB2 are important steps in the induction of long-term sensitization. uni.lu

The persistence of LTS also depends on specific molecular mechanisms. Protein Kinase M (PKM) isoforms, particularly PKM Apl III, have been shown to be important for the maintenance of LTS and LTF in Aplysia. citeab.comfishersci.at Inhibition of PKM activity can disrupt the maintenance of long-term sensitization and facilitation. citeab.com

Epigenetic Mechanisms in Memory Storage

Emerging research in Aplysia and other organisms suggests that epigenetic mechanisms contribute to the stable storage of long-term memory. Epigenetic modifications, such as alterations in chromatin structure through histone modifications and DNA methylation, can lead to long-lasting changes in gene expression that support the persistence of memory. citeab.comciteab.com

Studies in Aplysia have provided evidence for the involvement of histone acetylation in synaptic plasticity. For example, 5-HT can induce acetylation of histone proteins at the promoter region of the C/EBP gene, a key transcription factor for LTF. citeab.com Inhibition of histone deacetylases (HDACs) has been shown to facilitate the induction of LTF, suggesting that regulating histone acetylation is important for this process. tocris.comciteab.comciteab.com

Furthermore, recent findings in Aplysia have raised intriguing possibilities about non-synaptic mechanisms of memory storage involving RNA and epigenetic changes. Experiments have demonstrated that RNA extracted from trained Aplysia can induce learning-like behavioral changes and increase sensory neuron excitability in untrained animals. uni.lu These results support the hypothesis that RNA-induced epigenetic modifications may underlie memory storage in Aplysia. uni.lu While the precise "Peptide II (aplysia)" as a single entity with a defined CID was not found in the literature search, the extensive research on Aplysia memory highlights the critical roles of various peptides (like sensorin, SCPs, FMRFamide) and peptide-interacting proteins (like the regulatory subunit II of PKA and AKAPs) in the complex molecular and cellular processes, including epigenetic mechanisms, that govern the formation and storage of long-term memory.

Advanced Methodologies in Peptide Ii Aplysia Research

High-Throughput Peptide Identification and Characterization

High-throughput methods are crucial for cataloging the diverse array of peptides present in Aplysia tissues and individual neurons. Mass spectrometry-based approaches are central to this effort, allowing for sensitive and accurate determination of peptide masses and sequences.

Mass Spectrometry (MALDI-TOF MS, Tandem MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful tool for profiling peptides in biological samples, including single neurons from Aplysia. pnas.orgnih.govpnas.org This technique allows for the determination of precise molecular weights of peptides present in a sample. pnas.orgnih.gov MALDI-TOF MS has been used to identify peptide products of gene expression and post-translational processing in Aplysia neurons. researchgate.net For example, it has been used to confirm the processing of precursor proteins into multiple peptide products in isolated neurons. jneurosci.orgnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions. plos.org This allows for the determination of amino acid sequences and the identification of post-translational modifications. plos.org Tandem MS has been employed to verify the structure of Aplysia peptides, including confirming the presence of disulfide bonds and defining post-translational processing of neuropeptide precursors. plos.orgnih.govresearchgate.netresearchgate.net For instance, tandem MS verified the conserved cyclic structure of apUII, formed by an intramolecular disulfide bond. plos.orgresearchgate.net

Data from mass spectrometric analysis can provide detailed information on the peptides present in specific neurons or tissues.

Capillary Electrophoresis with Mass Spectrometry Detection

Capillary electrophoresis (CE) coupled with mass spectrometry (MS) detection is a valuable technique for analyzing small-volume samples, such as the contents of individual Aplysia neurons. pnas.orgnih.govnih.govacs.org CE offers efficient separation of molecules from limited sample amounts, which is advantageous for single-cell analysis. nih.gov When combined with MS, CE-MS allows for the differentiation of analytes based on both their migration time in the capillary and their mass-to-charge ratio. stanford.edu This hyphenated technique is well-suited for the biomolecular characterization of individual cells and has been applied to profile peptides in Aplysia neurons. nih.govnih.govacs.org

CE-MS has been used to characterize the peptide content of single cells and, in conjunction with ion mobility spectrometry, to investigate peptide stereochemistry. nih.govnih.govacs.orgresearchgate.net

Trapped Ion Mobility Spectrometry (TIMS) for Stereochemical Analysis

Trapped ion mobility spectrometry (TIMS) can be coupled with mass spectrometry to provide an additional dimension of separation based on the shape and size of ions. nih.gov This is particularly useful for distinguishing isomeric and isobaric species, including peptide diastereomers, which have the same mass but different spatial arrangements. nih.gov

CE-TIMS-MS has been established as an effective technique for analyzing peptides and peptide diastereomers at the single-cell level in Aplysia. nih.govacs.orgresearchgate.net This approach allows for the stereochemical characterization and relative quantitation of peptide diastereomers in single cells and nerve tissue. nih.gov Studies using CE-TIMS-MS have revealed the stereochemical configurations of neuropeptides in Aplysia neurons, indicating the presence of both all-L forms and isomerized forms containing D-residues in different cellular compartments. nih.govnih.govacs.orgresearchgate.netresearchgate.net

Detailed research findings using CE-TIMS-MS have shown the distribution of peptide stereoisomers in Aplysia neurons and nerve tissue. nih.govnih.govacs.orgresearchgate.netresearchgate.net

| Peptide | Location | Stereochemistry | Percentage | Citation |

|---|---|---|---|---|

| Plrn1 | Neuron cell bodies | All-L | >98% | nih.govnih.govacs.orgresearchgate.netresearchgate.net |

| Plrn2 | Neuron cell bodies | All-L | >98% | nih.govnih.govacs.orgresearchgate.netresearchgate.net |

| Plrn3 | Neuron cell bodies | All-L | >98% | nih.govnih.govacs.orgresearchgate.netresearchgate.net |

| Plrn2 | Nerve tissue | D-residue-containing | 44% | nih.govnih.govacs.orgresearchgate.netresearchgate.net |

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are essential for understanding the genetic basis of peptide synthesis, the spatial distribution of peptide expression, and the subcellular localization of peptide products in Aplysia.

cDNA Cloning and Gene Expression Mapping (e.g., In Situ Hybridization, Northern Analysis)

cDNA cloning is used to identify and sequence the messenger RNA (mRNA) that encodes the precursor proteins from which Aplysia peptides are derived. jneurosci.orgnih.govplos.orgresearchgate.netplos.orgphysiology.org This provides the primary sequence information necessary to predict the mature peptides produced through post-translational processing. Representational difference analysis (RDA) is one method that has been adapted to identify novel peptides from single identified neurons in the Aplysia central nervous system by identifying mRNA sequences. plos.orgresearchgate.netplos.org

Gene expression mapping techniques, such as in situ hybridization and Northern analysis, are used to determine the distribution of the mRNA encoding peptide precursors in Aplysia tissues and individual neurons. In situ hybridization allows for the visualization of mRNA within tissue sections or whole mounts, pinpointing the specific neurons that synthesize a particular peptide precursor. jneurosci.orgnih.govplos.orgresearchgate.netplos.orgphysiology.orgjneurosci.orgjneurosci.orgfrontiersin.orgjneurosci.org Northern analysis is used to measure the relative abundance of specific mRNA transcripts in different ganglia or tissues, providing a quantitative assessment of gene expression levels. jneurosci.orgnih.govphysiology.orgjneurosci.orgjneurosci.orgjneurosci.org

These techniques have been used to map the expression of various peptide precursors in the Aplysia central nervous system, revealing the spatial distribution of peptidergic neurons involved in different behaviors. jneurosci.orgnih.govplos.orgresearchgate.netplos.orgphysiology.orgjneurosci.orgjneurosci.orgjneurosci.org For instance, in situ hybridization has shown the distribution of apUII mRNA in buccal and cerebral ganglia. plos.orgresearchgate.netplos.org Northern analysis has indicated the relative abundance of mRNA for certain peptides in different ganglia. nih.govphysiology.orgjneurosci.org

| Technique | Target Molecule | Information Provided | Application in Aplysia Peptide Research | Citation |

|---|---|---|---|---|

| cDNA Cloning | mRNA | Sequence of peptide precursor | Identification of novel peptide precursors and prediction of mature peptides | jneurosci.orgnih.govplos.orgresearchgate.netplos.orgphysiology.org |

| In Situ Hybridization | mRNA | Spatial distribution of mRNA in tissues/cells | Mapping neurons that synthesize peptide precursors | jneurosci.orgnih.govplos.orgresearchgate.netplos.orgphysiology.orgjneurosci.orgjneurosci.orgfrontiersin.orgjneurosci.org |

| Northern Analysis | mRNA | Relative abundance of mRNA in tissues | Quantitative assessment of gene expression levels in different ganglia | jneurosci.orgnih.govphysiology.orgjneurosci.orgjneurosci.orgjneurosci.org |

Immunocytochemistry and Immunogold Labeling for Subcellular Localization

Immunocytochemistry (also known as immunohistochemistry when applied to tissue sections) uses antibodies that specifically bind to peptides or their precursor proteins to visualize their location within cells and tissues. jneurosci.orgnih.govplos.orgnih.govresearchgate.netplos.orgphysiology.orgjneurosci.orgfrontiersin.orgjneurosci.orgjneurosci.orgjneurosci.orgnih.govresearchgate.net This technique allows researchers to map the distribution of peptides in the Aplysia nervous system and peripheral tissues, identifying peptidergic neurons and their processes. jneurosci.orgnih.govplos.orgnih.govresearchgate.netplos.orgphysiology.orgjneurosci.orgfrontiersin.orgjneurosci.orgjneurosci.orgjneurosci.orgnih.govresearchgate.net Immunocytochemistry has been used to localize peptides to specific neuronal clusters and to observe their presence in nerve fibers and varicosities. plos.orgresearchgate.netplos.orgphysiology.orgfrontiersin.orgjneurosci.orgjneurosci.orgnih.govresearchgate.net

Immunogold labeling is a more advanced technique used in conjunction with electron microscopy to determine the subcellular localization of peptides. researchgate.net In this method, antibodies are conjugated to gold nanoparticles, which appear as electron-dense dots under the electron microscope. This allows for the precise localization of peptides to specific organelles or vesicles within neurons. Immunogold labeling has been used to demonstrate that Aplysia neuropeptides are primarily localized to dense core vesicles, providing insights into their storage and release mechanisms. researchgate.net Studies have also analyzed the size distribution of these peptide-containing vesicles in different neurons. researchgate.net

The combination of immunocytochemistry and immunogold labeling provides a comprehensive view of peptide distribution, from the tissue level down to the subcellular level, which is crucial for understanding the functional roles of these signaling molecules. jneurosci.orgnih.govplos.orgresearchgate.netplos.orgphysiology.orgjneurosci.orgfrontiersin.orgjneurosci.orgjneurosci.orgjneurosci.orgnih.govresearchgate.netresearchgate.net

Electrophysiological and Behavioral Paradigms

Electrophysiological and behavioral techniques are fundamental to dissecting the functional roles of Aplysia neuropeptides. These methods allow researchers to observe the effects of peptides on neuronal activity, synaptic transmission, and ultimately, the expression of specific behaviors.

Single-Neuron Electrophysiology

Single-neuron electrophysiology involves recording the electrical activity of individual neurons to determine how peptides influence their membrane properties and firing patterns. This can include measuring changes in membrane potential, input resistance, and the characteristics of action potentials. For instance, studies on an identified neuron in the abdominal ganglia of Aplysia showed that application of Pedal peptide produced net inward currents and a decrease in membrane conductance nih.gov. This indicates a direct effect of the peptide on ion channels in the neuronal membrane, leading to depolarization or altered excitability.

Another example involves the bag cell neurons, where autoactive peptides, including alpha-, beta-, and gamma-BCP, were found to depolarize these neurons and induce an afterdischarge dntb.gov.ua. The ability of these peptides to induce depolarization in isolated bag cell neurons exhibited seasonal variability dntb.gov.ua. Furthermore, studies investigating the modulation of peptide release from single identified Aplysia neurons in culture have utilized intracellular stimulation and subsequent analysis of released peptides, demonstrating that various agonists can modulate stimulus-evoked peptide release nih.gov.

Isolated Central Nervous System Preparations for Network Analysis

Isolated central nervous system (CNS) preparations are crucial for understanding how peptides modulate the activity of neuronal networks that control specific behaviors. By maintaining the ganglia and their connections in vitro, researchers can apply peptides and record from multiple neurons simultaneously to observe coordinated changes in network activity, often referred to as "fictive" motor programs.

Studies on the Aplysia feeding circuit, a well-characterized network, have utilized isolated ganglia to investigate the effects of peptides like Feeding Circuit Activating Peptide (FCAP) and Cerebral Peptide 2 (CP2). These peptides, colocalized in the command-like neuron CBI-2, were shown to mimic the effects of high-frequency stimulation of CBI-2 on a target neuron (B61/62), increasing the size of excitatory postsynaptic potentials (EPSPs) and shortening the latency of firing mdpi-res.com. Quantitative analysis revealed that FCAP increased the calculated quantal size of EPSPs, while CP2 increased the calculated quantal content, suggesting distinct mechanisms of action at the synapse mdpi-res.com.

Another peptide, Aplysia urotensin II (apUII), has been studied in isolated CNS preparations to understand its role in feeding behavior. Electrophysiological analysis indicated that apUII inhibits the generation of spontaneously occurring feeding motor programs wikipedia.org. Perfusion of apUII at concentrations like 10-5 M reduced the frequency of these programs compared to control conditions, and this effect was reversible upon washout of the peptide wikipedia.org.

Isolated ganglia preparations have also been used to study the effects of peptides on the locomotor network. For instance, the D-amino acid-containing peptide GdFFD increased the frequency of neural activity resembling fictive locomotion in the parapedal commissural nerve (PPCN) in isolated ganglia citeab.comhuggingface.co.

Quantitative Analysis of Behavior (e.g., Feeding, Locomotion, Withdrawal Reflexes)

Quantitative analysis of behavior involves measuring specific parameters of an animal's actions to assess the impact of peptide application or other manipulations. This provides a crucial link between the observed neuronal effects and overt behavioral changes.

In Aplysia, feeding behavior can be quantitatively analyzed by measuring parameters such as the occurrence of bites or the rate of ingestion novoprolabs.com. Studies have shown that noxious stimuli, capable of inducing sensitization of defensive reflexes, also lead to the suppression of feeding behavior, with a time course analogous to that of sensitization novoprolabs.com. While this example relates to the effects of aversive stimuli rather than direct peptide application, it highlights the type of behavioral analysis performed.

Locomotion in Aplysia can be quantified by tracking the animal's movement, calculating the path of movement, and determining velocity citeab.comhuggingface.co. Studies on GdFFD demonstrated that while it increased activity resembling fictive locomotion in isolated ganglia, it significantly reduced actual locomotion and induced a foot curl in intact animals citeab.comhuggingface.co. This underscores the importance of combining in vitro electrophysiology with in vivo behavioral analysis to fully understand peptide function.

Withdrawal reflexes, such as the tail-induced siphon withdrawal reflex, are also subject to quantitative analysis by measuring their duration novoprolabs.com. While the direct effects of specific "Peptide II (Aplysia)" candidates on this reflex were not prominently featured in the search results, the methodology of quantifying reflex duration is a standard approach in Aplysia behavioral studies.

These electrophysiological and behavioral paradigms, applied to various Aplysia neuropeptides, provide a multi-level approach to understanding their roles in neural processing and behavior.

Data Tables

Based on the search results, here is a summary of some quantitative findings regarding the electrophysiological and behavioral effects of relevant Aplysia peptides:

| Peptide | Preparation | Electrophysiological Effect | Behavioral Effect | Source |

| Pedal peptide | Abdominal neuron | Induced net inward currents, decreased membrane conductance | Not specified in electrophysiology context | nih.gov |

| GdFFD | Isolated ganglia | Increased frequency of activity resembling fictive locomotion in PPCN | Reduced locomotion, induced foot curl (intact animal) | citeab.comhuggingface.co |

| FCAP | Isolated ganglia | Increased calculated quantal size of EPSPs at CBI-2 to B61/62 synapse | Modulates feeding circuit activity (indirectly via network) | mdpi-res.com |

| CP2 | Isolated ganglia | Increased calculated quantal content of EPSPs at CBI-2 to B61/62 synapse | Modulates feeding circuit activity (indirectly via network) | mdpi-res.com |

| Aplysia Urotensin II (apUII) | Isolated CNS | Inhibited spontaneous feeding motor programs (reduced frequency) | Suggested role in satiety/aversive feeding signaling | wikipedia.org |

Note: This table summarizes findings from different studies on various Aplysia peptides using the described methodologies.

Future Research Directions and Unanswered Questions

Definitive Elucidation of Peptide II (R3-R14) Physiological Functions

Despite the identification of Peptide II (aplysia), its precise physiological functions within the complex nervous system and peripheral tissues of Aplysia are not yet definitively established. While Aplysia neuropeptides are known to play roles in a wide range of activities including cardiovascular regulation, feeding, respiratory pumping, and defensive withdrawal reflexes, the specific contributions of Peptide II remain largely unknown. Future research must aim to precisely map the distribution of Peptide II and its potential active fragments, such as Peptide II (R3-R14), within Aplysia tissues and neural circuits. Techniques combining immunohistochemistry, in situ hybridization, and single-cell mass spectrometry could help identify the neurons and target tissues that synthesize and respond to Peptide II. Furthermore, electrophysiological and behavioral studies are required to determine the specific effects of exogenous application or targeted manipulation of Peptide II levels on neuronal activity, synaptic transmission, and defined behaviors in Aplysia.

Comprehensive Mapping of Receptor Repertoires for Aplysia Peptides

A significant challenge in understanding the function of any neuropeptide lies in identifying and characterizing its cognate receptor(s). For many Aplysia neuropeptides, the full repertoire of receptors they interact with remains to be comprehensively mapped. This is a critical gap for Peptide II (aplysia). Future research should prioritize the identification of the specific receptor proteins that bind Peptide II with high affinity and mediate its effects. This could involve employing techniques such as receptor binding assays, expression cloning strategies, and the use of pharmacological tools. Characterizing the signaling pathways activated by Peptide II upon receptor binding (e.g., G protein-coupled pathways, ion channels) is also essential for understanding its cellular mechanisms of action. A comprehensive understanding of the receptor landscape for Peptide II is fundamental to fully appreciating its physiological roles and potential interactions within neural networks.

Decoding the Functional Significance of Peptide Co-transmission in Neural Circuits

Neuropeptides in Aplysia, as in many other organisms, are frequently co-released from neurons along with classical neurotransmitters or other peptides. The functional significance of this co-transmission for Peptide II (aplysia) is an important unanswered question. Investigating which other signaling molecules are co-packaged and co-released with Peptide II from specific neurons is crucial. Furthermore, research is needed to understand how the co-release of Peptide II modulates the effects of its co-transmitters on target neurons and circuits. This could involve studying the temporal and spatial dynamics of co-release, the differential effects of varying concentrations of co-transmitters, and the potential for synergistic or antagonistic interactions at the post-synaptic level. Decoding the complexities of Peptide II co-transmission is vital for a complete understanding of its role in shaping neuronal circuit activity and ultimately, behavior.

常见问题

Q. What experimental methods are recommended for synthesizing and characterizing Peptide II (Aplysia) to ensure reproducibility?